7-(Difluoromethyl)isoquinoline
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Overview
Description
7-(Difluoromethyl)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are structurally similar to quinolines.
Mechanism of Action
Target of Action
7-(Difluoromethyl)isoquinoline is a fluorinated isoquinoline, a class of compounds that have attracted widespread attention due to their unique characteristics such as biological activities . Among compounds bearing isoquinoline scaffolds, 7-fluorinated compounds have shown high activity in the inhibition of both mouse and human 11β-HSD1 enzymes . The 11β-HSD1 enzyme is considered a target because it works as a negative regulator of the insulin-signaling pathway .
Mode of Action
It is known that fluorinated isoquinolines, in general, exhibit various bioactivities due to the electrostatic and steric effects that result from the introduction of fluorine atoms . These effects can cause unique interactions with their targets, leading to changes in the function of the target proteins.
Biochemical Pathways
Given its inhibitory activity on the 11β-hsd1 enzyme, it can be inferred that it may affect the insulin-signaling pathway
Pharmacokinetics
It is known that the introduction of fluorine atoms into organic compounds often improves their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (adme), and can enhance their bioavailability .
Result of Action
Based on its inhibitory activity on the 11β-hsd1 enzyme, it can be inferred that it may have potential therapeutic effects in conditions related to insulin resistance .
Action Environment
It is known that the physicochemical properties of fluorinated compounds can be influenced by factors such as ph and temperature
Biochemical Analysis
Biochemical Properties
These compounds are important components of pharmaceuticals and materials
Cellular Effects
Isoquinoline alkaloids, a group that 7-(Difluoromethyl)isoquinoline belongs to, are known to exhibit potent broad-spectrum anticancer activity through various mechanisms, including cell cycle arrest and apoptosis . These compounds can bind to nucleic acids or proteins, inhibit enzymes, and modulate epigenetic factors .
Molecular Mechanism
It is known that fluorinated isoquinolines can be synthesized through various methods, including the direct introduction of fluorine onto the isoquinoline ring . This process could potentially influence the compound’s interactions with biomolecules and its effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can vary over time, ranging from milliseconds (response time) to years (lifetime) .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages in animal models .
Metabolic Pathways
Isoquinoline alkaloid biosynthesis is a well-studied field, and these compounds are known to be involved in various metabolic pathways .
Subcellular Localization
It is known that the subcellular localization of proteins and other compounds can be predicted using machine learning methods .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)isoquinoline can be achieved through several methods:
Direct Fluorination: One approach involves the direct introduction of fluorine atoms onto the isoquinoline ring.
Cyclization of Precursors: Another method involves the cyclization of precursors bearing pre-fluorinated benzene rings.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-(Difluoromethyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced isoquinoline derivatives, and various substituted isoquinolines .
Scientific Research Applications
7-(Difluoromethyl)isoquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
7-Fluoroisoquinoline: Similar in structure but with a single fluorine atom.
7-Trifluoromethylisoquinoline: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness: 7-(Difluoromethyl)isoquinoline is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
7-(difluoromethyl)isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c11-10(12)8-2-1-7-3-4-13-6-9(7)5-8/h1-6,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDINXRWBVDPTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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